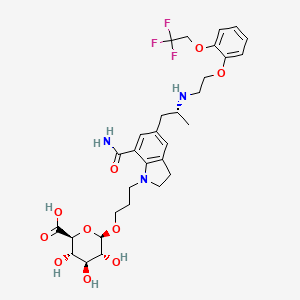
Silodosin-beta,D-glucuronide
Descripción general
Descripción
Silodosin-beta,D-glucuronide is an active metabolite of the alpha-1A adrenergic receptor antagonist silodosin . It is formed from silodosin by the UDP-glucuronosyltransferase (UGT) isoform UGT2B7 .
Synthesis Analysis
The chemical synthesis of Silodosin-beta,D-glucuronide involves a key synthetic step, the incorporation of a glucuronosyl unit onto silodosin . This process invariably led to either an undesired orthoester or a complex mixture under an array of standard glycosylation conditions . Success was eventually achieved by using perbenzoylated d-glucuronosyl N-phenyltrifluroacetimidate (PTFA) as a donor in combination with a procedure of sequential addition of TMSOTf .Molecular Structure Analysis
The molecular formula of Silodosin-beta,D-glucuronide is C31H39F3N3NaO10 . Its molecular weight is 693.64000 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Silodosin-beta,D-glucuronide are complex and involve multiple steps . The process includes the incorporation of a glucuronosyl unit onto silodosin, which can lead to either an undesired orthoester or a complex mixture under standard glycosylation conditions .Aplicaciones Científicas De Investigación
Analytical Method Development
- A study developed and validated analytical methods for estimating Silodosin and Silodosin β-D-Glucuronide in human plasma. This was done using LCMS, showing linearity in the concentration range and proving the methods to be novel, rapid, linear, precise, accurate, robust, and rugged for routine analysis (Nair, Ravikumar, & Karia, 2017).
Chemical Synthesis
- The first chemical synthesis of Silodosin glucuronide, a metabolite of Silodosin, and its deuterium-labeled counterpart, was reported. The synthesis was challenged by problematic O-glycosylation due to the presence of multiple basic groups but was eventually successful, suggesting potential for synthesizing other nitrogen-containing small molecule drugs (Zhou, Liu, Zhu, Zhu, & Wang, 2017).
Pharmacokinetic Studies
- A rapid, simple, sensitive, and selective LC-MS/MS method was developed for simultaneous quantification of Silodosin and Silodosin β-D-glucuronide in human plasma. This method, validated over a specific range, was applied to a pharmacokinetic study in humans, indicating its utility in clinical research (Yadlapalli, Katari, Manabolu, & Ravi, 2018).
Gene Fusion Marker Studies
- The Escherichia coli beta-glucuronidase gene (GUS), related to β-Glucuronidase activities, was used as a gene fusion marker for the analysis of gene expression in transformed plants, demonstrating its utility in genetic and molecular biology research (Jefferson, Kavanagh, & Bevan, 1987).
Metabolite Analysis and Toxicological Screening
- In vivo metabolic investigation of Silodosin was conducted using UHPLC-QTOF-MS/MS, identifying various metabolites in rats. This study also included an in silico toxicological screening of the metabolites, providing insights into the safety profile of Silodosin metabolites (Vishnuvardhan, Baikadi, Borkar, Srinivas, & Satheeshkumar, 2016).
Enzyme Immobilization and Stabilization
- A study explored immobilization strategies for β-Glucuronidase, involving a combination of biomimetic silica and magnetic nanoparticles. This demonstrated improved storage, thermal, and operational stability of the enzyme, suggesting applications in biocatalysis and therapeutic contexts (Correa, Ripoll, Jackson, Grazu, & Betancor, 2020).
NIR Fluorescent Probing
- A study developed an enzyme-activated off-on near-infrared fluorescent probe for β-Glucuronidase, used for detecting and imaging endogenous GLU activity in various biological systems. This has applications in cancer diagnosis, drug development, and understanding intestinal metabolism (Jin, Tian, Jin, Cui, Liu, Yu, Huo, Cui, Sun, Wang, Ning, Zhang, Feng, & Ma, 2018).
Direcciones Futuras
The future directions of Silodosin-beta,D-glucuronide research could involve further pharmacokinetic studies, as the developed assay method has been successfully applied to a pharmacokinetic study in humans . Additionally, Silodosin, the parent compound of Silodosin-beta,D-glucuronide, has shown efficacy as medical expulsive therapy for distal ureteral stones in previous prospective randomized trials , suggesting potential future directions for Silodosin-beta,D-glucuronide.
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[3-[7-carbamoyl-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40F3N3O10/c1-17(36-8-12-44-21-5-2-3-6-22(21)46-16-31(32,33)34)13-18-14-19-7-10-37(23(19)20(15-18)28(35)41)9-4-11-45-30-26(40)24(38)25(39)27(47-30)29(42)43/h2-3,5-6,14-15,17,24-27,30,36,38-40H,4,7-13,16H2,1H3,(H2,35,41)(H,42,43)/t17-,24+,25+,26-,27+,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZSAUNNNUTBDH-UPUDQGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCOC3C(C(C(C(O3)C(=O)O)O)O)O)NCCOC4=CC=CC=C4OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)NCCOC4=CC=CC=C4OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40F3N3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
671.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silodosin-beta,D-glucuronide | |
CAS RN |
879396-70-0 | |
| Record name | KMD-3213G | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0879396700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KMD-3213G | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61Q978167Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



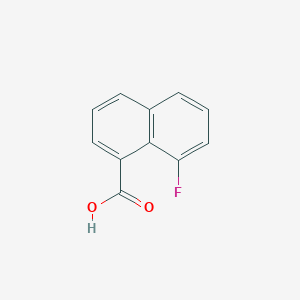
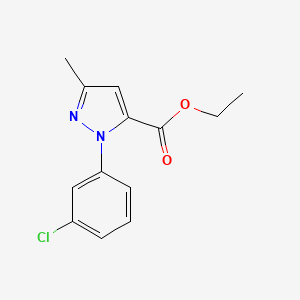
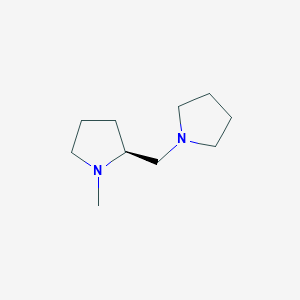
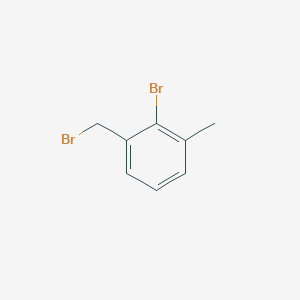
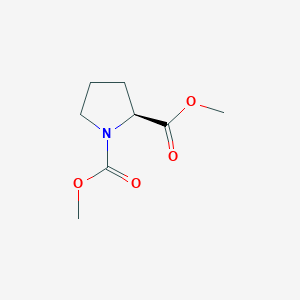
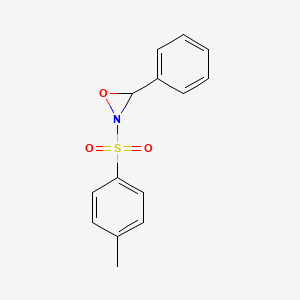
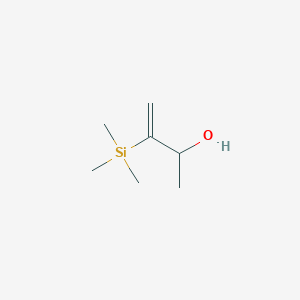

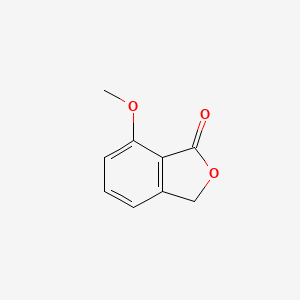
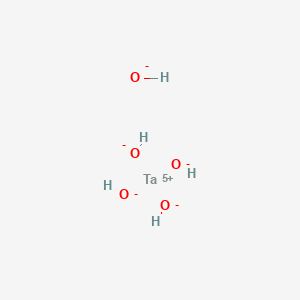
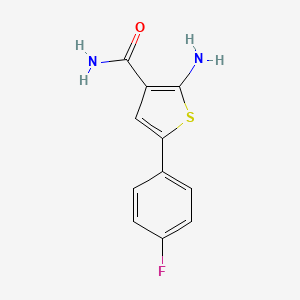
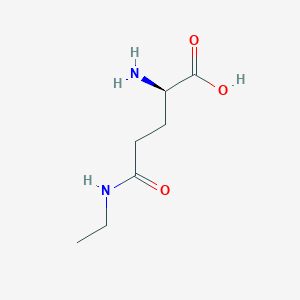
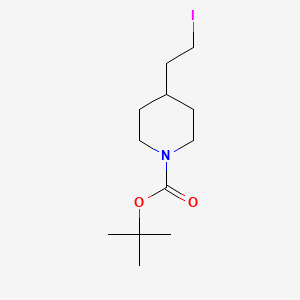
![Ethanaminium, N-[bis(diethylamino)methylene]-N-ethyl-, chloride](/img/structure/B1600190.png)